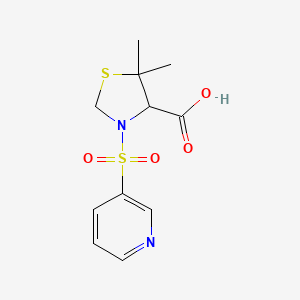![molecular formula C13H9BrN2S B13897163 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 3-position and a 4-methylpyridin-3-yl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by cyclization reactions involving thiophene and pyridine derivatives. For example, the reaction of 3-bromothiophene with 4-methylpyridine under specific conditions can yield the desired thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors can be used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
化学反応の分析
Types of Reactions
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Various substituted thienopyridine derivatives.
Oxidation Products: Oxidized thienopyridine derivatives with modified functional groups.
Reduction Products: Reduced thienopyridine derivatives with altered electronic properties.
科学的研究の応用
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with different substitution patterns.
Thieno[3,4-b]pyridine: A regioisomer with distinct electronic and structural properties.
Thieno[3,2-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic, structural, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H9BrN2S |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
3-bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c1-8-2-4-15-6-10(8)9-3-5-16-12-11(14)7-17-13(9)12/h2-7H,1H3 |
InChIキー |
QNITWXRCXYKGGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)



![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)




![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
